3-monoiodothyronine
CAS No.: 16170-92-6
Cat. No.: VC21050245
Molecular Formula: C15H14INO4
Molecular Weight: 399.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16170-92-6 |
---|---|
Molecular Formula | C15H14INO4 |
Molecular Weight | 399.18 g/mol |
IUPAC Name | 2-amino-3-[4-(4-hydroxyphenoxy)-3-iodophenyl]propanoic acid |
Standard InChI | InChI=1S/C15H14INO4/c16-12-7-9(8-13(17)15(19)20)1-6-14(12)21-11-4-2-10(18)3-5-11/h1-7,13,18H,8,17H2,(H,19,20) |
Standard InChI Key | SXQVOFSDWXYIRP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I |
Canonical SMILES | C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CC(C(=O)O)N)I |
Introduction
Chemical Structure and Properties
Molecular Composition
3-Monoiodothyronine is an iodinated derivative of thyronine, containing a single iodine atom at the 3-position of the phenolic ring. The molecular formula is C15H14INO4 with a molecular weight of 399.18 g/mol . The compound features a diphenyl ether linkage with an alanine side chain, characteristic of thyroid hormones and their metabolites.
Physical Properties
This compound exhibits specific physical properties that distinguish it from other iodothyronines:
Property | Value |
---|---|
Melting Point | 207°C (with decomposition) |
Boiling Point | 482.3±45.0°C (Predicted) |
Density | 1.746±0.06 g/cm³ (Predicted) |
pKa | 2.21±0.10 (Predicted) |
The compound decomposes upon reaching its melting point, which is characteristic of many amino acid derivatives with complex functional groups . Its relatively high pKa value reflects the influence of the iodine atom on the phenolic hydroxyl group, affecting its acid-base behavior in physiological environments.
Structural Relationship to Other Thyroid Compounds
3-Monoiodothyronine belongs to a family of structurally related thyroid hormone metabolites, including the more commonly studied triiodothyronine (T3) and thyroxine (T4). The position of iodination significantly influences the biological activity of these compounds. While thyroid hormones with multiple iodine atoms (like T3 and T4) have been extensively studied, monoiodinated compounds like 3-monoiodothyronine have received comparatively less attention despite their potential physiological significance .
Metabolic Pathways
Biosynthesis
3-Monoiodothyronine is believed to be formed through the sequential deiodination of higher iodinated thyroid hormones. The primary pathway involves the removal of iodine atoms from triiodothyronine (T3) or diiodothyronine (T2) by deiodinase enzymes. This process represents an important step in the metabolic cascade of thyroid hormones, with deiodinases acting as key regulatory enzymes .
Enzymatic Regulation
The formation of 3-monoiodothyronine involves specific deiodinase enzymes that catalyze the removal of iodine atoms from thyroid hormones. These enzymes exhibit tissue-specific expression patterns and are regulated by various physiological factors, including nutritional status, illness, and hormone levels. The regulation of these enzymes directly influences the production and clearance of 3-monoiodothyronine, thereby affecting its physiological actions .
Metabolic Fate
Following its formation, 3-monoiodothyronine undergoes further metabolism, including deiodination, conjugation, and deamination. The compound may serve as a precursor for other metabolites or undergo excretion. Research on the metabolic fate of 3-monoiodothyronine suggests it may contribute to a broader network of thyroid hormone metabolites with diverse biological activities .
Biological Activity
Mechanism of Action
3-Monoiodothyronine exerts its biological effects through interactions with cellular components, potentially including nuclear receptors and mitochondrial targets. While its affinity for thyroid hormone receptors is lower than that of T3, it may still contribute to gene expression regulation. Additionally, evidence suggests direct effects on mitochondrial function, influencing energy metabolism and cellular respiration .
Physiological Effects
The compound demonstrates several physiological effects that may be relevant to metabolic regulation:
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Influences on metabolic rate and energy expenditure
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Potential effects on neurotransmitter dynamics, particularly dopamine metabolism
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Contributions to lipid metabolism and homeostasis
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Possible involvement in thermoregulation
These effects, while less pronounced than those of T3, suggest a complementary role for 3-monoiodothyronine in fine-tuning metabolic processes .
Unique Biological Properties
Research indicates that 3-monoiodothyronine possesses unique biological properties distinct from those of more highly iodinated thyroid hormones. Its relatively stable serum concentrations over time, despite fluctuations in T3 and T4 levels, suggest independent regulation and potentially specialized functions. This stability contrasts with the more dynamic changes observed with other thyroid hormones and metabolites .
Clinical Significance
Role in Thyroid Disorders
Studies have investigated the role of 3-monoiodothyronine in various thyroid disorders, revealing altered levels in conditions such as hypothyroidism and hyperthyroidism. The compound may serve as a biomarker for specific thyroid pathologies, offering complementary information to standard thyroid function tests. Monitoring 3-monoiodothyronine levels could potentially enhance diagnostic accuracy and treatment monitoring in thyroid disorders .
Significance in Chronic Renal Failure
Research has demonstrated significant alterations in 3-monoiodothyronine kinetics in patients with chronic renal failure (CRF). These patients exhibit distinct patterns of thyroid hormone metabolism, including changes in the conversion rates and clearance of various iodothyronines. The following table summarizes key findings regarding thyroid hormone metabolites in CRF:
Parameter | Finding in Chronic Renal Failure | Clinical Implication |
---|---|---|
Serum T4, T3, 3,5-T2 Levels | Reduced to two-thirds of control levels | Altered thyroid hormone profile |
Serum rT3, 3,3'-T2 Levels | Minimally reduced | Differential effect on metabolic pathways |
Serum 3',5'-T1 Levels | Doubled | Potential compensatory mechanism |
Conversion Rate of T3 to 3,5-T2 | Unaltered (16% vs. 15% in controls) | Preserved phenolic ring deiodination |
Conversion Rate of T4 to rT3 | Unaltered (42% vs. 40% in controls) | Preserved tyrosylic ring deiodination |
Conversion Rate of rT3 to 3',5'-T2 | Enhanced (53% vs. 29%) | Selective alteration in metabolic pathways |
These findings suggest that CRF profoundly affects the kinetics of all iodothyronines, including 3-monoiodothyronine, with potential implications for thyroid function assessment and management in renal disease .
Diagnostic Applications
The measurement of 3-monoiodothyronine levels may provide valuable diagnostic information in various clinical scenarios. Modern analytical techniques, including liquid chromatography-mass spectrometry and immunoassays, enable accurate quantification of this metabolite in biological samples. The stability of individual 3-monoiodothyronine concentrations over time, despite significant inter-individual variations, suggests potential value as a personalized biomarker .
Comparative Analysis
Relationship to Other Iodothyronines
3-Monoiodothyronine exists within a complex network of structurally related thyroid hormone metabolites. Understanding its position relative to other iodothyronines provides valuable context for interpreting its physiological significance:
Compound | Structure | Primary Function |
---|---|---|
Thyroxine (T4) | Tetraiodothyronine | Major thyroid hormone, prohormone |
Triiodothyronine (T3) | Three iodine atoms | Active hormone, higher receptor affinity |
3,5-Diiodothyronine (3,5-T2) | Two iodine atoms | Metabolic regulator, mitochondrial effects |
3-Monoiodothyronine | Single iodine atom at position 3 | Intermediate metabolite, potential regulatory role |
This comparative analysis highlights the structural progression from more highly iodinated to less iodinated compounds, with corresponding changes in biological activity and metabolic significance .
Distinguishing Features
Several features distinguish 3-monoiodothyronine from other thyroid hormone metabolites:
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Single iodination pattern affecting receptor binding properties
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Unique metabolic pathways and clearance mechanisms
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Distinct stability profile in circulation
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Potentially specialized biological activities independent of classical thyroid hormone actions
These distinguishing characteristics suggest a specific biological niche for 3-monoiodothyronine within the broader thyroid hormone system .
Current Research and Future Directions
Analytical Challenges
Research on 3-monoiodothyronine faces several analytical challenges, including low physiological concentrations and structural similarities to other iodothyronines. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, have improved detection capabilities but require careful validation. Standardization of analytical methods remains an important goal for enhancing research comparability .
Emerging Research Areas
Recent research has explored several promising areas regarding 3-monoiodothyronine:
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Role in metabolic diseases, including obesity and diabetes
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Potential as a biomarker for thyroid function in challenging clinical scenarios
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Interactions with other endocrine systems
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Developmental significance in growth and maturation
These emerging areas reflect growing recognition of the compound's potential importance beyond traditional thyroid physiology .
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